molecular formula C12H14Cl2FNO4S B15340444 2,2-Dichloro-N-[(1R,2S)-1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide-d3

2,2-Dichloro-N-[(1R,2S)-1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide-d3

Cat. No.: B15340444
M. Wt: 361.2 g/mol
InChI Key: AYIRNRDRBQJXIF-QVCCWKKGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ent-Florfenicol-d3: is a deuterium-labeled analog of Florfenicol, a synthetic veterinary antibiotic. It is primarily used in aquaculture to control bacterial infections in fish and other aquatic animals. The compound's molecular formula is C12H11D3Cl2FNO4S , and it has a molecular weight of 361.23 .

Synthetic Routes and Reaction Conditions:

  • Synthesis of ent-Florfenicol-d3:

  • Reaction Conditions: The synthesis typically requires the use of strong fluorinating agents and deuterium-labeled reagents under controlled temperature and pressure conditions.

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production involves the use of continuous flow reactors to ensure consistent quality and yield.

  • Purification: The compound is purified using techniques such as crystallization and chromatography to achieve high purity levels.

Types of Reactions:

  • Oxidation: ent-Florfenicol-d3 can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Substitution reactions involving halogen atoms can lead to the formation of different halogenated products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride are often used.

  • Substitution: Halogenating agents like thionyl chloride are employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various hydroxylated and carboxylated derivatives.

  • Reduction Products: Amines and other reduced forms.

  • Substitution Products: Halogenated derivatives with different halogen atoms.

Scientific Research Applications

Chemistry: ent-Florfenicol-d3 is used as a chemical probe in studies involving fluorinated compounds and their biological activities. Biology: It serves as a tool in understanding the metabolic pathways of Florfenicol in aquatic organisms. Medicine: The compound is used in veterinary medicine to study the efficacy and metabolism of Florfenicol-based antibiotics. Industry: It is utilized in the development of new antibiotics and in quality control processes for Florfenicol production.

Mechanism of Action

Mechanism: ent-Florfenicol-d3 exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the elongation of peptide chains. Molecular Targets: The primary target is the bacterial ribosome, specifically the 50S subunit. Pathways Involved: The compound interferes with the translocation step of protein synthesis, leading to the cessation of bacterial growth.

Comparison with Similar Compounds

  • Florfenicol: The non-deuterated form of the compound.

  • Thiamphenicol: A structurally similar antibiotic without fluorine atoms.

  • Dideschloro Florfenicol-d3: A deuterium-labeled analog with fewer chlorine atoms.

Uniqueness: ent-Florfenicol-d3 is unique due to its deuterium labeling, which allows for more precise tracking and study of its metabolic fate compared to its non-labeled counterparts.

Properties

Molecular Formula

C12H14Cl2FNO4S

Molecular Weight

361.2 g/mol

IUPAC Name

2,2-dichloro-N-[(2R,3S)-1,1,2-trideuterio-1-fluoro-3-hydroxy-3-(4-methylsulfonylphenyl)propan-2-yl]acetamide

InChI

InChI=1S/C12H14Cl2FNO4S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-15)16-12(18)11(13)14/h2-5,9-11,17H,6H2,1H3,(H,16,18)/t9-,10-/m0/s1/i6D2,9D

InChI Key

AYIRNRDRBQJXIF-QVCCWKKGSA-N

Isomeric SMILES

[2H][C@@]([C@H](C1=CC=C(C=C1)S(=O)(=O)C)O)(C([2H])([2H])F)NC(=O)C(Cl)Cl

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(Cl)Cl)O

Origin of Product

United States

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